molecular formula C24H19N3O5 B2570391 N-(4-nitrophenyl)-3-(3-phenylpropanamido)benzofuran-2-carboxamide CAS No. 887876-81-5

N-(4-nitrophenyl)-3-(3-phenylpropanamido)benzofuran-2-carboxamide

Cat. No. B2570391
CAS RN: 887876-81-5
M. Wt: 429.432
InChI Key: ICGMLCLBELTBAQ-UHFFFAOYSA-N
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Description

N-(4-nitrophenyl)-3-(3-phenylpropanamido)benzofuran-2-carboxamide, also known as NPC, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. NPC is a benzofuran derivative that has been synthesized using various methods and has shown promising results in various applications.

Scientific Research Applications

Therapeutic Potential and Binding Properties

N-(4-nitrophenyl)-3-(3-phenylpropanamido)benzofuran-2-carboxamide and its derivatives exhibit significant potential in therapeutic applications. Carella et al. (2019) synthesized 4-nitrophenyl-functionalized benzofuran compounds and evaluated their antiproliferative activity against prostate tumor cells. The study emphasized that the antiproliferative effect is associated with the lipophilicity of the compounds and their ability to bind to telomeric DNA. The benzofuran derivatives showed higher antiproliferative activity compared to benzodifuran systems. Specifically, the benzofuran derivative BF1 demonstrated an ability to bind to telomeric DNA, which correlates with its antiproliferative properties and its unexpected impact on cell cycle progression (Carella et al., 2019).

Crystal Structure and Molecular Interaction

Saeed et al. (2008) synthesized 2-Nitro-N-(4-nitrophenyl)benzamide and conducted a comprehensive analysis including spectroscopy, elemental analysis, and single-crystal X-ray diffraction. The study provides detailed insights into the crystal structure, the orientation of nitro groups in relation to the phenyl rings, and the significance of intramolecular and intermolecular hydrogen bonds in stabilizing the structure, highlighting the complex molecular interactions within these compounds (Saeed, Hussain, & Flörke, 2008).

Antimicrobial Properties

Idrees et al. (2019) focused on the synthesis and antimicrobial screening of novel benzofuran-2-yl derivatives. They performed cyclocondensation reactions and structural analysis through various spectroscopic methods. The compounds exhibited significant in-vitro antibacterial activity against both gram-negative and gram-positive bacterial strains, indicating the potential of these compounds in antimicrobial applications (Idrees, Kola, & Siddiqui, 2019).

Sigma Receptor Binding

Marriott et al. (2012) synthesized novel benzofuran-2-carboxamide ligands selective for sigma receptors. Their study involved microwave-assisted reactions and a modified Finkelstein halogen-exchange for N-alkylation. The synthesized carboxamides exhibited high affinity for the sigma-1 receptor, indicating their potential use in neurological studies or as therapeutic agents (Marriott, Morrison, Moore, Olubajo, & Stewart, 2012).

properties

IUPAC Name

N-(4-nitrophenyl)-3-(3-phenylpropanoylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O5/c28-21(15-10-16-6-2-1-3-7-16)26-22-19-8-4-5-9-20(19)32-23(22)24(29)25-17-11-13-18(14-12-17)27(30)31/h1-9,11-14H,10,15H2,(H,25,29)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICGMLCLBELTBAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-nitrophenyl)-3-(3-phenylpropanamido)benzofuran-2-carboxamide

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